molecular formula C9H6BrF3 B8067394 1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene

1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene

Cat. No.: B8067394
M. Wt: 251.04 g/mol
InChI Key: ICGKYVZKJMXARY-UHFFFAOYSA-N
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Description

1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring a bromine atom at the 1-position, a trifluoromethyl (-CF₃) group at the 2-position, and an ethenyl (-CH=CH₂) group at the 4-position of the benzene ring. This compound’s unique combination of electron-withdrawing (bromine, trifluoromethyl) and π-bond-containing (ethenyl) substituents makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-ethenyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGKYVZKJMXARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-ethenyl-2-(trifluoromethyl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to achieve the bromination. This method is often preferred due to its mild reaction conditions and high selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ethenyl group can participate in addition reactions, where the double bond is broken, and new single bonds are formed .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The table below compares 1-bromo-4-ethenyl-2-(trifluoromethyl)benzene with structurally related brominated benzene derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications References
This compound Br (1), CF₃ (2), ethenyl (4) C₉H₆BrF₃ Potential use in cross-coupling reactions; ethenyl group enables polymerization or functionalization. -
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Br (1), CF₃ (4), SO₂Me (2) C₈H₆BrF₃O₂S Sulfonyl group enhances electrophilicity; used in medicinal chemistry as a building block .
1-Bromo-4-(trifluoromethoxy)benzene Br (1), OCF₃ (4) C₇H₄BrF₃O Trifluoromethoxy group improves metabolic stability; employed in agrochemical synthesis .
1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene Br (1), Cl (2), F (4), OCF₃ (5) C₇H₂BrClF₄O Multi-halogenated structure; niche applications in high-performance materials .
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene Br (1), CF₃ (2), OMe (4), F (5) C₉H₆BrF₄O Methoxy and fluoro groups enhance solubility; explored in drug design .

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (-CF₃, -SO₂Me) deactivate the benzene ring, directing electrophilic substitution to meta/para positions.
  • Molecular Weight and Solubility : Higher halogen content (e.g., Cl, F) increases molecular weight and lipophilicity, impacting solubility in polar solvents. The ethenyl group may reduce crystallinity compared to bulkier substituents .

Pharmacological and Industrial Relevance

  • Agrochemicals : Trifluoromethoxy derivatives (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) are precursors to herbicides and insecticides due to their resistance to metabolic degradation .
  • Materials Science: Brominated trifluoromethyl benzenes serve as monomers for fluoropolymers, offering chemical resistance and low dielectric constants .

Biological Activity

1-Bromo-4-ethenyl-2-(trifluoromethyl)benzene is a halogenated aromatic compound with potential biological activities. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests that it may exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

This compound is a derivative of bromobenzene, with the trifluoromethyl group enhancing its lipophilicity and potentially its biological interactions. The structural formula is represented as follows:

C9H6BrF3\text{C}_9\text{H}_6\text{BrF}_3

Antimicrobial Activity

Recent studies have indicated that compounds containing bromine atoms can enhance antimicrobial effects. For instance, the presence of bromine in related compounds has been shown to improve their efficacy against various microbial strains. The antimicrobial activity of this compound was evaluated against common pathogens, including Escherichia coli and Staphylococcus aureus.

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that this compound may possess moderate antibacterial properties, warranting further investigation into its mechanism of action.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values were determined to be:

Cell LineIC50 (µM)
A54925
HeLa30

This indicates that the compound exhibits promising cytotoxicity, which may be attributed to its ability to induce apoptosis in cancer cells.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro.

Case Studies

Several case studies have highlighted the biological activity of halogenated compounds similar to this compound:

  • Antimicrobial Efficacy : A study on a series of brominated compounds revealed that those with trifluoromethyl substitutions displayed enhanced activity against resistant bacterial strains.
  • Cytotoxicity in Cancer Research : Research involving derivatives of brominated benzene indicated significant cytotoxic effects against various cancer cell lines, supporting the potential use of this compound in cancer therapy.

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